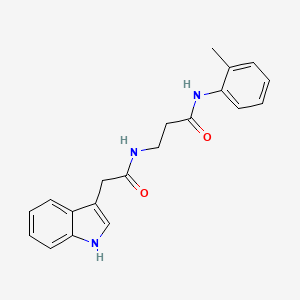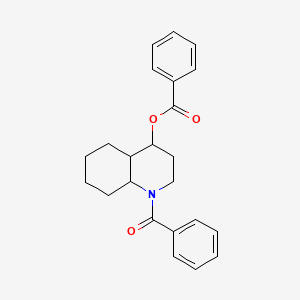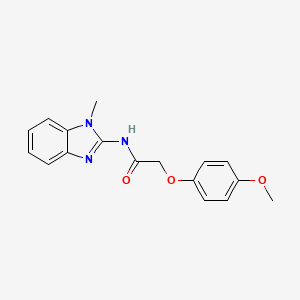![molecular formula C20H21N3O B5418762 7-{[2-(2-phenylethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5418762.png)
7-{[2-(2-phenylethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains a pyrrolidine ring and a pyrazolo[1,5-a]pyrimidine moiety . Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry . Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine compounds can be synthesized from different cyclic or acyclic precursors . Pyrazolo[1,5-a]pyrimidines can be modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system .Chemical Reactions Analysis
The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation .Physical And Chemical Properties Analysis
The properties of the compound would depend on the specific substituents attached to the pyrrolidine and pyrazolo[1,5-a]pyrimidine moieties. For example, electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .Future Directions
properties
IUPAC Name |
[2-(2-phenylethyl)pyrrolidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20(19-10-4-8-18-13-14-21-23(18)19)22-15-5-9-17(22)12-11-16-6-2-1-3-7-16/h1-4,6-8,10,13-14,17H,5,9,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGYQAUXUZJQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC3=CC=NN32)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-phenoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5418679.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5418686.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B5418688.png)
![2-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5418703.png)
![4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 2-methylbenzoate](/img/structure/B5418720.png)


![6-({[5-(methoxycarbonyl)-2-methylphenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5418744.png)
![1-[(cyclopentylamino)carbonyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5418745.png)
![3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5418753.png)
![4-pyridin-3-yl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5418770.png)


![4-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5418781.png)